N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenoxy)acetamide
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Overview
Description
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenoxy)acetamide is an organic compound that belongs to the class of oxadiazole derivatives. This compound is known for its unique structural features, which include a butoxyphenyl group, an oxadiazole ring, and a chlorophenoxyacetamide moiety. These structural elements contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenoxy)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Butoxyphenyl Group: The butoxyphenyl group can be introduced through nucleophilic substitution reactions involving butoxyphenyl halides and suitable nucleophiles.
Formation of the Chlorophenoxyacetamide Moiety: This step involves the reaction of chlorophenoxyacetic acid with appropriate amines or amides under dehydrating conditions to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenoxy)acetamide can be compared with other similar compounds, such as:
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenoxy)acetamide: Similar structure but with a bromophenyl group instead of a butoxyphenyl group.
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenoxy)acetamide: Similar structure but with a methoxyphenyl group instead of a butoxyphenyl group.
N-[4-(4-aminophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenoxy)acetamide: Similar structure but with an aminophenyl group instead of a butoxyphenyl group.
Properties
Molecular Formula |
C20H20ClN3O4 |
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Molecular Weight |
401.8 g/mol |
IUPAC Name |
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C20H20ClN3O4/c1-2-3-12-26-16-8-4-14(5-9-16)19-20(24-28-23-19)22-18(25)13-27-17-10-6-15(21)7-11-17/h4-11H,2-3,12-13H2,1H3,(H,22,24,25) |
InChI Key |
PXXBTJHVTHQJRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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